1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
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Overview
Description
1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a dichlorophenyl group and a pyrazinyl group connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2-(pyrazin-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene and pyrazine.
Reaction Conditions: A Friedel-Crafts acylation reaction is commonly employed, where 2,5-dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Product Isolation: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(2,5-dichlorophenyl)-2-(pyrazin-2-yl)ethanone may involve continuous flow processes and large-scale reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-2-(pyrazin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone: Similar structure but with different chlorine substitution pattern.
1-(2,5-Dichlorophenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of pyrazine.
Uniqueness
1-(2,5-Dichlorophenyl)-2-(pyrazin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of both dichlorophenyl and pyrazinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88283-32-3 |
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Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-1-2-11(14)10(5-8)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2 |
InChI Key |
TZCJCPQVRQWRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC2=NC=CN=C2)Cl |
Origin of Product |
United States |
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